Cas no 2680727-12-0 (tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate)

tert-Butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate は、高度に特異的なカルバメート保護基を有する有機化合物です。5-アセチル-4-メチル-1,3-チアゾール骨格と3-メトキシプロピル基を有する構造的特徴から、医薬品中間体や有機合成における多段階反応において優れた安定性と反応選択性を示します。tert-ブトキシカルボニル(Boc)保護基の存在により、酸性条件下での脱保護が容易であり、官能基の保護・脱保護戦略に適しています。特にペプチド合成やヘテロ環化合物の修飾において、高い反応収率と純度が期待できる点が特長です。

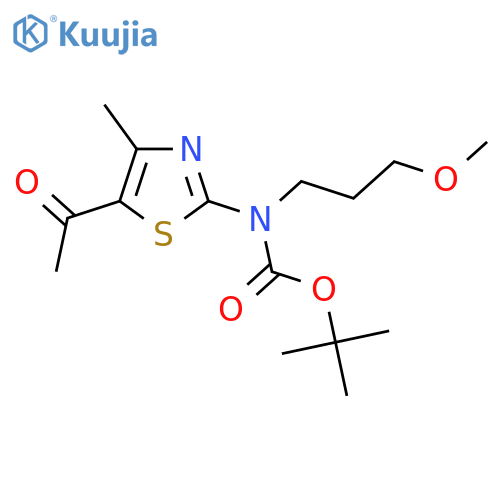

2680727-12-0 structure

商品名:tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28295226

- tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate

- 2680727-12-0

-

- インチ: 1S/C15H24N2O4S/c1-10-12(11(2)18)22-13(16-10)17(8-7-9-20-6)14(19)21-15(3,4)5/h7-9H2,1-6H3

- InChIKey: AKPWSPIHXTUPDQ-UHFFFAOYSA-N

- ほほえんだ: S1C(C(C)=O)=C(C)N=C1N(C(=O)OC(C)(C)C)CCCOC

計算された属性

- せいみつぶんしりょう: 328.14567842g/mol

- どういたいしつりょう: 328.14567842g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 8

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28295226-2.5g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 2.5g |

$1539.0 | 2025-03-19 | |

| Enamine | EN300-28295226-0.05g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 0.05g |

$660.0 | 2025-03-19 | |

| Enamine | EN300-28295226-1.0g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 1.0g |

$785.0 | 2025-03-19 | |

| Enamine | EN300-28295226-10g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 10g |

$3376.0 | 2023-09-07 | ||

| Enamine | EN300-28295226-5g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 5g |

$2277.0 | 2023-09-07 | ||

| Enamine | EN300-28295226-0.5g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 0.5g |

$754.0 | 2025-03-19 | |

| Enamine | EN300-28295226-0.25g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 0.25g |

$723.0 | 2025-03-19 | |

| Enamine | EN300-28295226-0.1g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 0.1g |

$691.0 | 2025-03-19 | |

| Enamine | EN300-28295226-5.0g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 5.0g |

$2277.0 | 2025-03-19 | |

| Enamine | EN300-28295226-10.0g |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |

2680727-12-0 | 95.0% | 10.0g |

$3376.0 | 2025-03-19 |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

2680727-12-0 (tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量